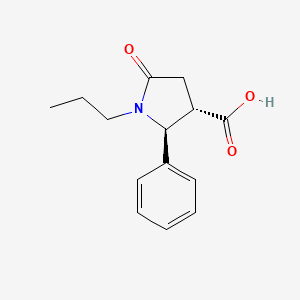![molecular formula C14H16ClNO3 B7646010 1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid, also known as CB-1 agonist, is a synthetic compound that binds to the cannabinoid receptor type 1 (CB-1) in the brain. This receptor is responsible for regulating appetite, mood, and pain sensation. CB-1 agonists have been studied extensively for their potential therapeutic benefits in various diseases, including obesity, diabetes, and neuropathic pain.
Wirkmechanismus
1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid agonists bind to the this compound receptor in the brain, which is responsible for regulating appetite, mood, and pain sensation. By activating this receptor, this compound agonists can reduce appetite and promote weight loss. They can also reduce pain and improve mood, making them potentially useful in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound agonists have several biochemical and physiological effects. They can reduce appetite and promote weight loss by activating the this compound receptor in the brain. They can also reduce pain and improve mood by interacting with other receptors in the brain and nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid agonists have several advantages and limitations for lab experiments. They can be used to study the this compound receptor and its effects on appetite, mood, and pain sensation. However, they can also have off-target effects and may not accurately reflect the effects of endogenous cannabinoids in the body.
Zukünftige Richtungen
There are several future directions for research on 1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid agonists. One area of focus is the development of more selective this compound agonists that can target specific pathways in the brain and nervous system. Another area of focus is the development of this compound antagonists, which can block the effects of this compound agonists and may have therapeutic benefits in their own right. Additionally, more research is needed to fully understand the effects of this compound agonists on the body and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of 1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid agonist involves several steps, including the reaction of (S)-3-chloro-α-ethylbenzylamine with cyclobutanone, followed by the formation of the corresponding amide and carboxylic acid. The final product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid agonists have been extensively studied for their potential therapeutic benefits in various diseases. In particular, they have been shown to be effective in reducing appetite and promoting weight loss in obese patients. They have also been studied for their potential use in treating diabetes, neuropathic pain, and other conditions.
Eigenschaften
IUPAC Name |
1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9(10-4-2-5-11(15)8-10)16-12(17)14(13(18)19)6-3-7-14/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,17)(H,18,19)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOYJSVRGGDQJS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Cl)NC(=O)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)

![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)
![(2S)-N-[2-(1H-indol-3-yl)ethyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7645971.png)
![N-[4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7645993.png)
![N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7646001.png)
![(1R,2R)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7646003.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)

![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)